molecular formula C13H17ClN2O B5512871 1-(4-氯苄基)-4-哌啶甲酰胺

1-(4-氯苄基)-4-哌啶甲酰胺

货号 B5512871
分子量: 252.74 g/mol
InChI 键: FMZCKVXXCQOEPU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 1-(4-chlorobenzyl)-4-piperidinecarboxamide involves multiple steps, including elimination, reduction, and bromination reactions. For instance, 4-bromo-2-(bromomethyl)-1-((4-chlorobenzyl)oxy)benzene, a related compound, is synthesized from 1-chloro-4-(chloromethyl)benzene and 5-bromo-2-hydroxybenzaldehyde through these reactions, leading to novel non-peptide CCR5 antagonists (H. Bi, 2014).

Molecular Structure Analysis

The molecular structure of related piperidine derivatives has been extensively studied using techniques like X-ray diffraction, NMR, and molecular modeling. For example, the crystal and molecular structure of 4-carboxypiperidinium chloride, a compound closely related to 1-(4-chlorobenzyl)-4-piperidinecarboxamide, has been characterized, revealing insights into its conformation and interactions (M. Szafran, A. Komasa, E. Bartoszak-Adamska, 2007).

Chemical Reactions and Properties

Piperidine derivatives undergo various chemical reactions, contributing to their diverse chemical properties. These reactions can significantly affect their binding affinity and biological activity. For instance, the interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor has been explored, providing valuable information on the compound's steric and electronic requirements for activity (J. Shim et al., 2002).

科学研究应用

抗乙酰胆碱酯酶活性

Sugimoto 等人(1990 年)的一项研究合成了一系列 1-苄基-4-[2-(N-苯甲酰氨基)乙基]哌啶衍生物,并评估了它们的抗乙酰胆碱酯酶 (anti-AChE) 活性。在苯甲酰胺的氮原子处引入一个庞大的部分和一个烷基或苯基基团显着增强了活性。一种化合物被确定为 AChE 的有效抑制剂,表明在治疗痴呆等疾病方面具有潜在应用 (Sugimoto 等人,1990 年)

大麻素受体拮抗剂

Lan 等人(1999 年)的研究探索了吡唑衍生物作为大麻素受体拮抗剂的构效关系。该研究确定了有效且选择性脑大麻素 CB1 受体拮抗活性的关键结构要求,有助于了解如何使用这些化合物来拮抗大麻素 (Lan 等人,1999 年) 的作用。

抗 HIV 活性

Imamura 等人(2006 年)发现了一种哌啶-4-甲酰胺 CCR5 拮抗剂 TAK-220,具有高度有效的抗 HIV-1 活性。通过将各种极性基团结合到哌啶-4-甲酰胺结构中,该研究获得了具有高 CCR5 结合亲和力和有效抑制膜融合的化合物,表明其作为抗 HIV-1 的治疗剂的潜力 (Imamura 等人,2006 年)

对映选择性路易斯碱催化剂

Wang 等人(2006 年)开发了 l-哌嗪-2-羧酸衍生的 N-甲酰胺,作为用于用三氯硅烷氢化 N-芳基亚胺的高度对映选择性路易斯碱催化剂。这项工作突出了芳磺酰基团在高对映选择性中的作用,并展示了广泛的底物适用性,表明在不对称合成中的潜力 (Wang 等人,2006 年)

属性

IUPAC Name

1-[(4-chlorophenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O/c14-12-3-1-10(2-4-12)9-16-7-5-11(6-8-16)13(15)17/h1-4,11H,5-9H2,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMZCKVXXCQOEPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。